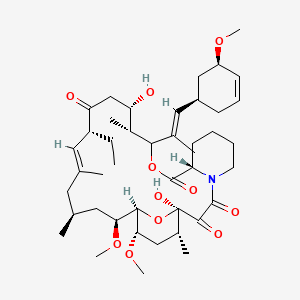
Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro Pimecrolimus (Mixture of Isomers, Technical Grade) is a derivative of Pimecrolimus, an immunosuppressant drug belonging to the calcineurin inhibitor class. Pimecrolimus is primarily used in the treatment of atopic dermatitis (eczema) and other inflammatory skin diseases . Deschloro Pimecrolimus, as the name suggests, is a variant where the chlorine atom is removed, resulting in a mixture of isomers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Pimecrolimus typically involves the modification of the parent compound, Pimecrolimus. One common method involves the reaction of ascomycin with a conversion reagent to produce an activated derivative at C-32, which is then reacted with chloride ion . This process is efficient as it requires fewer steps and does not necessitate the protection of the ascomycin C-24 hydroxyl group or the purification of the activated derivative .
Industrial Production Methods
Industrial production of Deschloro Pimecrolimus follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet the technical grade standards.
化学反应分析
Types of Reactions
Deschloro Pimecrolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various halogenated derivatives.
科学研究应用
Deschloro Pimecrolimus has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of calcineurin inhibitors.
Biology: Researchers use it to investigate the role of calcineurin inhibitors in cellular processes and immune responses.
Medicine: It is studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Deschloro Pimecrolimus is used in the development of new formulations and delivery systems for topical treatments
作用机制
Deschloro Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin . This inhibition blocks the transcription of early cytokines, thereby preventing T cell activation . The compound also inhibits the production and release of cytokines and other inflammatory mediators from T-cells and mast cells .
相似化合物的比较
Similar Compounds
Pimecrolimus: The parent compound, used in the treatment of atopic dermatitis.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
Cyclosporin A: An oral calcineurin inhibitor used for severe cases of psoriasis and atopic dermatitis.
Uniqueness
Deschloro Pimecrolimus is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pimecrolimus. This structural modification can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C43H67NO11 |
|---|---|
分子量 |
774.0 g/mol |
IUPAC 名称 |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,5R)-5-methoxycyclohex-3-en-1-yl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H67NO11/c1-10-31-19-25(2)18-26(3)20-36(52-8)39-37(53-9)22-28(5)43(50,55-39)40(47)41(48)44-17-12-11-16-33(44)42(49)54-38(29(6)34(45)24-35(31)46)27(4)21-30-14-13-15-32(23-30)51-7/h13,15,19,21,26,28-34,36-39,45,50H,10-12,14,16-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33-,34-,36-,37-,38?,39+,43+/m0/s1 |
InChI 键 |
OVEZLUQSBDBGOU-YOURSWBGSA-N |
手性 SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC=C[C@@H](C4)OC)/C)O)C)OC)OC)C)\C |
规范 SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CC=CC(C4)OC)C)O)C)OC)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



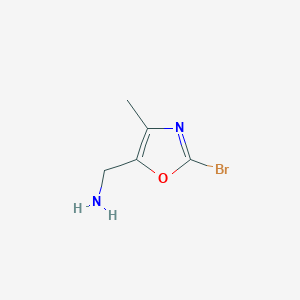
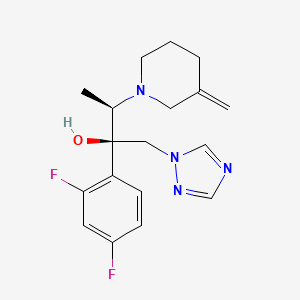
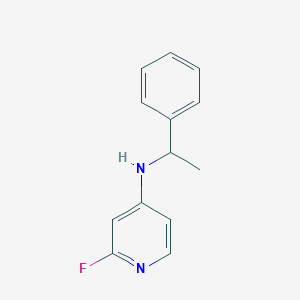
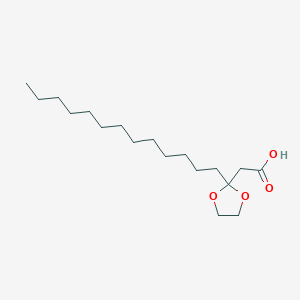

![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)

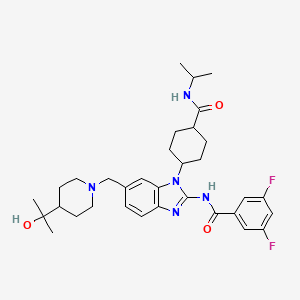
![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
